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molecular formula C11H21N B8409608 1-(1-Aminopropyl)-1-propylcyclopent-3-ene

1-(1-Aminopropyl)-1-propylcyclopent-3-ene

Cat. No. B8409608
M. Wt: 167.29 g/mol
InChI Key: HZFOWVFPHGEWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399482B2

Procedure details

1-cyano-1-propylcyclopent-3-ene (62, 2.3 g, 16.9 mmol) was dissolved in toluene (15 mL) and ethyl magnesium bromide (11.2 mL, 33.7 mmol, 3M in ether) added. After stirring for 30 minutes at 90° C., the reaction mixture was cooled and added dropwise to ice cold methanol (66 mL), followed by sodium borohydride (638 mg, 17 mmol). The mixture was warmed to room temperature and stirred overnight. The white suspension was treated with sodium hydroxide solution (aqueous, 1M), filtered through celite and then extracted with dichloromethane/isopropanol (3:1). The filtrate was washed with dichloromethane. The organic phase was washed with brine, dried over sodium sulphate and evaporated to give 3.8 g of a yellow oil. This was taken up in dichloromethane and extracted twice with hydrochloric acid (2M). The aqueous layer was made basic with sodium hydroxide solution (6M) and extracted with dichloromethane. Evaporation gave 1.38 g of desired product as a yellow oil which was used without further purification.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
66 mL
Type
reactant
Reaction Step Three
Quantity
638 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([CH2:8][CH2:9][CH3:10])[CH2:7][CH:6]=[CH:5][CH2:4]1)#[N:2].[CH2:11]([Mg]Br)[CH3:12].[BH4-].[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1>[NH2:2][CH:1]([C:3]1([CH2:8][CH2:9][CH3:10])[CH2:7][CH:6]=[CH:5][CH2:4]1)[CH2:11][CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(#N)C1(CC=CC1)CCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
ice
Quantity
66 mL
Type
reactant
Smiles
Step Four
Name
Quantity
638 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane/isopropanol (3:1)
WASH
Type
WASH
Details
The filtrate was washed with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CC)C1(CC=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 134.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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